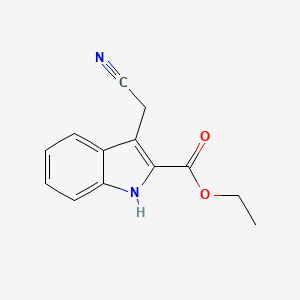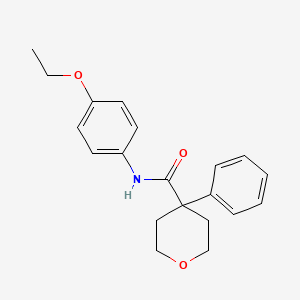
ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate involves complex organic reactions. One approach includes the three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates, leading to the formation of pyrimido[1,2-a]indoles through sequential Sonogashira and cyclocondensation reactions (Sahaj Gupta et al., 2011). Additionally, carbomethylation of arylacrylamides, leading to 3-ethyl-3-substituted indolin-2-one, showcases the versatility of reactions involving ethyl groups attached to indole structures (Q. Dai et al., 2014).
Molecular Structure Analysis
The molecular structure of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate and related compounds reveals a planar aromatic indole ring system, with various substituents affecting the electronic distribution and steric hindrance, influencing their reactivity and physical properties. For example, ethyl 1-acetyl-1H-indole-3-carboxylate has been studied for its crystal structure, showing intermolecular interactions and planarity of the indole ring system (T. Siddiquee et al., 2009).
Chemical Reactions and Properties
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including cyclopropanation, ring expansion, and photochemical reactions. These reactions demonstrate the compound's versatility in forming new bonds and structures. For instance, the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates forms ethyl quinoline-3-carboxylates, illustrating complex transformations involving the indole core (Beilstein Journal of Organic Chemistry, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate and its derivatives are significant in synthesizing a variety of indole compounds. For instance, ethyl indole-2-carboxylates undergo reactions with various carboxylic acids, leading to the formation of ethyl 3-acylindole-2-carboxylates, which are vital intermediates in indole chemistry (Murakami et al., 1985). Similarly, ethyl 2-amino-1H-indole-3-carboxylates are used in three-component reactions with acid chlorides and terminal alkynes for synthesizing pyrimido[1,2-a]indoles (Gupta et al., 2011).
Catalytic Applications and Reaction Monitoring
In the field of catalysis, ethyl 1H-indole-2-carboxylate has been employed as a substrate in selective hydrogenation processes. An example is the use of Ru-B/γ-Al2O3 catalyst for the hydrogenation of ethyl 1H-indole-2-carboxylate to produce ethyl 2,3,3a,7a-tetrahydro-1H-indole-2-carboxylate (Ruqi et al., 2014). Additionally, NMR spectroscopy has been utilized for monitoring reactions involving ethyl 2-amino-1H-indole-3-carboxylate, aiding in reaction optimization and product analysis (Gauniyal et al., 2013).
Novel Reaction Mechanisms and Synthetic Pathways
Research on ethyl indole-2-carboxylates has revealed novel reaction mechanisms and synthetic pathways. For instance, ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate and related compounds have been used in studies exploring unusual acylation reactions in Friedel-Crafts acylations (Murakami et al., 1988). In addition, ethyl 2-amino-1H-indole-3-carboxylates have facilitated the synthesis of diverse polycyclic indoles, highlighting the role of acid catalysts in directing reaction products (Arigela et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12/h3-6,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJSJXIABJFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)

![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)

![N-[4-(aminosulfonyl)benzyl]-2-furamide](/img/structure/B5661146.png)
![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)